molecular formula C19H24N8O B5229806 2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide

2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide

Cat. No.: B5229806
M. Wt: 380.4 g/mol
InChI Key: DYJNJOUBIARZAC-UHFFFAOYSA-N
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Description

2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrazole ring, a pyrazole ring, and a cyclopenta[c]pyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide typically involves multiple steps, including the formation of the tetrazole and pyrazole rings, followed by their coupling with the cyclopenta[c]pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate ring formation and coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; often carried out in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles; conditions vary based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-12(2)10-26-16(7-8-21-26)22-17(28)11-27-24-19(23-25-27)18-13(3)20-9-14-5-4-6-15(14)18/h7-9,12H,4-6,10-11H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJNJOUBIARZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCCC2=C1C3=NN(N=N3)CC(=O)NC4=CC=NN4CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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